1,4'-Bipiperidine dihydrochloride

CAS No.: 4876-60-2

Cat. No.: VC2102743

Molecular Formula: C10H22Cl2N2

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4876-60-2 |

|---|---|

| Molecular Formula | C10H22Cl2N2 |

| Molecular Weight | 241.2 g/mol |

| IUPAC Name | 1-piperidin-4-ylpiperidine;dihydrochloride |

| Standard InChI | InChI=1S/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H |

| Standard InChI Key | BBQDEKNMSAXDAK-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2CCNCC2.Cl.Cl |

| Canonical SMILES | C1CCN(CC1)C2CCNCC2.Cl.Cl |

Introduction

Chemical Properties and Structure

Basic Identification

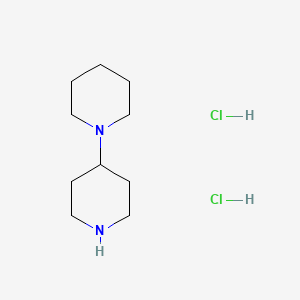

1,4'-Bipiperidine dihydrochloride, also known as 1-(Piperidin-4-yl)piperidine dihydrochloride or 4-(1-piperidinyl)piperidine dihydrochloride, is an organic compound consisting of two piperidine rings connected through a carbon-nitrogen bond. Its structural characteristics make it valuable for various chemical and biological applications.

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that define its behavior in different environments. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Empirical Formula | C₁₀H₂₂Cl₂N₂ |

| Molecular Weight | 241.2011 g/mol |

| EINECS | 225-487-9 |

| Flash Point | 146.7 °C |

| Enthalpy of Vaporization | 57.16 kJ/mol |

| Boiling Point | 318.9 °C at 760 mmHg |

| Vapour Pressure | 0.000257 mmHg at 25°C |

| Hazard Class | IRRITANT |

| Appearance | White or slightly yellow crystalline solid |

These physical properties indicate that 1,4'-Bipiperidine dihydrochloride is a relatively stable compound with a high boiling point and low vapor pressure at room temperature .

Structural Identification Codes

For precise structural identification and database referencing, 1,4'-Bipiperidine dihydrochloride is represented by various chemical notations:

| Identification System | Code |

|---|---|

| SMILES | Cl.Cl.C1CC(CCN1)N2CCCCC2 |

| InChI | InChI=1/C10H20N2.2ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;;/h10-11H,1-9H2;2*1H |

| InChIKey | BBQDEKNMSAXDAK-UHFFFAOYAD |

| Systematic Name | 1,4'-bipiperidine dihydrochloride |

Mechanism of Action

Biochemical Interactions

1,4'-Bipiperidine dihydrochloride is characterized as an intercalating agent, which suggests it has the ability to insert between the base pairs of DNA molecules. This property makes it potentially useful in various biochemical and pharmaceutical applications where DNA binding is required .

Pharmacological Effects

The compound's structure, featuring two connected piperidine rings, contributes to its biological activity. Its ability to act as an intercalating agent indicates potential applications in drug development, particularly for compounds that target DNA or RNA processes .

Synthesis Methods

Laboratory Preparation

The synthesis of 1,4'-Bipiperidine dihydrochloride typically involves chemical reactions between piperidine derivatives. While specific reaction conditions vary, the general approach involves forming the carbon-nitrogen bond that connects the two piperidine rings.

Purification Techniques

After synthesis, the compound is typically purified through crystallization processes to obtain the dihydrochloride salt form. This purification step is crucial for achieving the high purity required for research applications.

Chemical Reactions

Reactivity Profile

As a member of the piperidine family, 1,4'-Bipiperidine dihydrochloride participates in various chemical reactions characteristic of secondary amines. Its reactivity is influenced by the presence of the two nitrogen atoms in the piperidine rings and the hydrochloride salt form.

Common Transformations

The compound can undergo several types of chemical transformations, including:

-

Substitution reactions at the nitrogen atoms

-

Salt formation with various acids

-

Complexation with metal ions

-

Conversion to derivatives with different functional groups

These transformations expand the compound's utility in organic synthesis and drug development.

Research Applications

Medicinal Chemistry

1,4'-Bipiperidine dihydrochloride serves as an important building block in medicinal chemistry. Its structural features make it valuable for the synthesis of compounds with potential biological activities, particularly those targeting the central nervous system.

Organic Synthesis

In organic synthesis, the compound functions as a versatile intermediate for preparing more complex molecules. Its well-defined structure and reactivity allow chemists to incorporate the bipiperidine moiety into larger molecular frameworks.

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 1,4'-Bipiperidine dihydrochloride, including other bipiperidine derivatives with different substituents. These structural relationships are important for understanding structure-activity correlations.

Derivative Compounds

Two notable derivatives include:

-

1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride (CAS: 13800-08-3): This derivative includes benzyl and phenyl groups attached to the piperidine rings, potentially altering its biological activity and chemical properties.

-

[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride (CAS: 718613-22-0): A deuterium-labeled derivative used as a reactant in the preparation of labeled Camptothecin derivatives .

The following table compares key properties of these related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1,4'-Bipiperidine dihydrochloride | C₁₀H₂₂Cl₂N₂ | 241.20 | 4876-60-2 |

| 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride | C₂₃H₃₂Cl₂N₂ | 407.40 | 13800-08-3 |

| [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride | C₁₁H₂₀Cl₂N₂O | 267.20 | 718613-22-0 |

These structural variations lead to different physical properties and potential applications in research and drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume